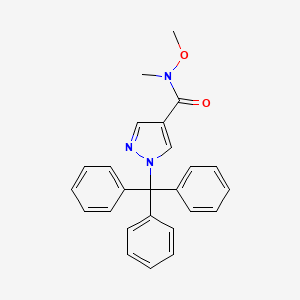

N-methoxy-N-methyl-1-trityl-1H-pyrazole-4-carboxamide

CAS No.:

Cat. No.: VC13720872

Molecular Formula: C25H23N3O2

Molecular Weight: 397.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H23N3O2 |

|---|---|

| Molecular Weight | 397.5 g/mol |

| IUPAC Name | N-methoxy-N-methyl-1-tritylpyrazole-4-carboxamide |

| Standard InChI | InChI=1S/C25H23N3O2/c1-27(30-2)24(29)20-18-26-28(19-20)25(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-19H,1-2H3 |

| Standard InChI Key | OQGALBGQHKHVGP-UHFFFAOYSA-N |

| SMILES | CN(C(=O)C1=CN(N=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC |

| Canonical SMILES | CN(C(=O)C1=CN(N=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC |

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a trityl group, at the 4-position with a carboxamide group, and at the N-methoxy-N-methyl position. The trityl group () serves as a protective moiety, enhancing solubility in nonpolar solvents and stabilizing reactive intermediates during synthesis. The carboxamide group () introduces hydrogen-bonding capability, influencing both reactivity and biological interactions.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 397.5 g/mol | |

| IUPAC Name | N-Methoxy-N-methyl-1-tritylpyrazole-4-carboxamide | |

| SMILES | CN(C(=O)C1=CN(N=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC | |

| InChIKey | OQGALBGQHKHVGP-UHFFFAOYSA-N |

Synthesis and Optimization Strategies

Stepwise Synthetic Pathways

The synthesis of N-methoxy-N-methyl-1-trityl-1H-pyrazole-4-carboxamide typically involves multi-step protocols:

-

Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or via [3+2] cycloadditions forms the pyrazole core .

-

Trityl Protection: Introduction of the trityl group at the pyrazole’s 1-position using trityl chloride under basic conditions (e.g., triethylamine in dichloromethane).

-

Carboxamide Installation: Coupling of the pyrazole-4-carboxylic acid derivative with N-methoxy-N-methylamine using carbodiimide reagents (e.g., EDCl/HOBt) .

Example Synthesis from Source 2:

A mixture of 4-pyrazolecarboxylic acid (150 mg, 1.34 mmol), N,O-dimethylhydroxylamine hydrochloride (261.4 mg, 2.68 mmol), EDCl (513.8 mg, 2.68 mmol), HOBt (54.2 mg, 0.40 mmol), and triethylamine (0.38 mL) in DMF was stirred for 24 hours. Workup yielded the carboxamide as a colorless oil (142.7 mg, ~75% yield) .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The trityl group confers lipophilicity, rendering the compound soluble in chlorinated solvents (e.g., DCM, chloroform) and aromatic hydrocarbons (e.g., toluene). It exhibits stability under inert atmospheres but may undergo detritylation under acidic conditions.

Spectroscopic Data

-

NMR (CDCl): Signals at δ 2.89 (s, 3H, N-CH), 2.96 (s, 3H, OCH), and aromatic protons between δ 7.2–7.5 ppm (trityl phenyl groups) .

-

IR (KBr): Strong absorption at 1680 cm (C=O stretch) and 1600 cm (pyrazole ring vibrations).

Biological and Pharmacological Relevance

Antiproliferative Activity

Analogues such as compound 10e (PubMed source 3) show IC values of 0.39 μM against HCT116 colon cancer cells, suggesting potential utility in oncology .

Applications in Organic Synthesis

Intermediate in Heterocyclic Chemistry

The trityl group acts as a temporary protective group, enabling selective functionalization at the pyrazole’s 4-position. Subsequent detritylation (e.g., using HCl in dioxane) reveals reactive NH sites for further derivatization .

Building Block for Drug Discovery

The compound serves as a precursor to kinase inhibitors and anti-inflammatory agents, as evidenced by patent WO2014023258A1, which highlights pyrazole carboxamides as ITK kinase inhibitors for asthma and cancer therapy .

Comparative Analysis with Analogues

Table 2: Structural and Functional Comparisons

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume